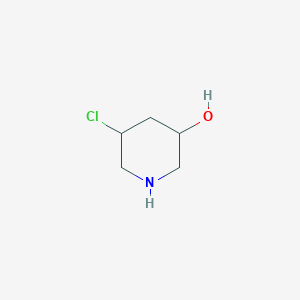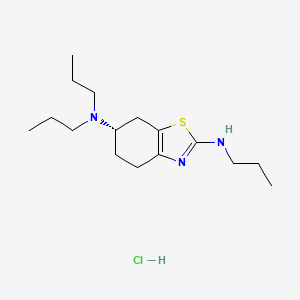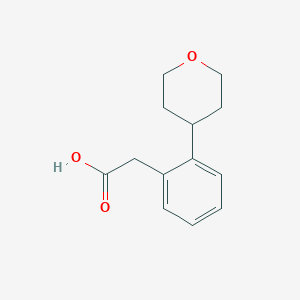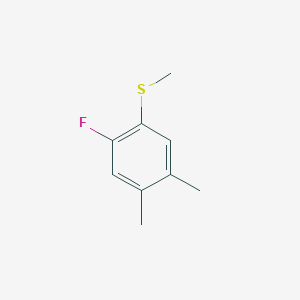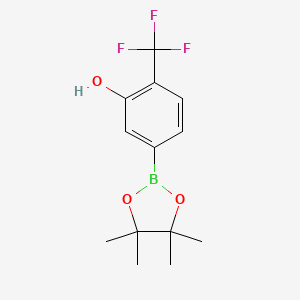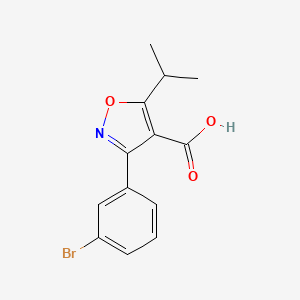
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and formyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Bromo-2,3-difluoro-4-carboxyphenylboronic acid.
Reduction: 6-Bromo-2,3-difluoro-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other Lewis bases, making it a valuable tool in the development of enzyme inhibitors and sensors . The molecular targets and pathways involved depend on the specific application and the nature of the interacting biomolecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks bromine and fluorine substituents.
4-Bromo-2,6-difluorophenylboronic acid: Similar structure but lacks the formyl group.
6-Bromo-2-fluoro-3-iodophenylboronic acid: Similar structure but contains an iodine atom instead of a formyl group.
Uniqueness
(6-Bromo-2,3-difluoro-4-formylphenyl)boronic acid is unique due to the presence of both electron-withdrawing (bromine and fluorine) and electron-donating (formyl) groups on the phenyl ring. This unique combination of substituents enhances its reactivity and makes it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H4BBrF2O3 |
|---|---|
Molekulargewicht |
264.82 g/mol |
IUPAC-Name |
(6-bromo-2,3-difluoro-4-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H4BBrF2O3/c9-4-1-3(2-12)6(10)7(11)5(4)8(13)14/h1-2,13-14H |
InChI-Schlüssel |
BCJWSKCRCLCZIS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C(=C1F)F)C=O)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)


![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
